Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate
Description
Properties
IUPAC Name |
ethyl 3-methyl-2-(1H-1,2,4-triazol-5-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)7(6(2)3)8-10-5-11-12-8/h5-7H,4H2,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUOWHGAIJFPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=NN1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with an appropriate reagent to form the triazole ring . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and selectivity. These methods are designed to be environmentally benign and economically viable, often utilizing metal-free catalysts and atom-economical processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate is primarily investigated for its potential as a pharmaceutical agent. Its triazole moiety is known for its biological activity, particularly in antifungal and antimicrobial applications. Triazoles are often used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes.
- Case Study : Research has indicated that compounds containing triazole rings exhibit significant antifungal activity against various pathogens, including Candida species and Aspergillus species. The incorporation of ethyl butanoate enhances solubility and bioavailability, making it a candidate for further development in antifungal therapies .
2. Agrochemical Applications
The compound is also explored for use in agrochemicals, particularly as a fungicide or pesticide. The triazole structure is associated with plant growth regulation and disease resistance.
- Case Study : In agricultural studies, triazole derivatives have been shown to improve crop yields by enhancing resistance to fungal pathogens. This compound could serve as a lead compound for developing new fungicides that are more effective and environmentally friendly .
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Ester vs. Carboxylate Salt : The sodium salt exhibits higher aqueous solubility due to its ionic nature, whereas the ethyl ester form is more lipophilic, making it suitable for membrane penetration in drug delivery.
- Amide Derivatives: Compounds like 96 demonstrate enhanced metabolic stability compared to esters, attributed to the amide bond’s resistance to hydrolysis.
- Heterocyclic Complexity: The thiadiazole-triazole hybrid in offers a rigid scaffold for metal coordination, contrasting with the flexible butanoate chain in the target compound.
Physicochemical Properties
- Polarity : Retention times in SFC/HPLC correlate with polarity; the ethyl ester’s lower polarity compared to carboxylate salts may enhance bioavailability.
- Stability : Esters are prone to enzymatic hydrolysis, whereas amides (e.g., 96 ) and sodium salts exhibit greater stability under physiological conditions.
Biological Activity
Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features, particularly the presence of a triazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
This compound has the following molecular formula: C₉H₁₅N₃O. The compound features an ester functional group and a triazole ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization to yield the triazole ring. The process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study screening various triazole derivatives found that certain compounds demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Enterobacter aerogenes .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterobacter aerogenes | Good |
| Bacillus cereus | Moderate |
| Enterococcus faecalis | Moderate |
Antifungal Activity
The triazole moiety in this compound is known to confer antifungal properties. Compounds with similar structures have been shown to inhibit fungal growth effectively by targeting ergosterol biosynthesis pathways in fungi .
Anticancer Properties
Emerging research suggests that this compound may possess anticancer activity. Studies involving triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-triazoles have been reported to inhibit cell proliferation in human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) .
Case Study: Cytotoxic Effects on MCF-7 Cells
A specific derivative of this compound was tested for cytotoxicity against MCF-7 cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole ring facilitates hydrogen bonding and hydrophobic interactions with these targets, modulating their activity. For example:
Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in microorganisms and cancer cells.
Receptor Modulation : It may also act as a modulator for specific receptors involved in cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
